Cas no 2172112-08-0 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}ethoxy)acetic acid)

2172112-08-0 structure
Nome do Produto:2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}ethoxy)acetic acid
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}ethoxy)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}ethoxy)acetic acid
- 2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid
- 2172112-08-0
- EN300-1496154
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- Inchi: 1S/C26H30N2O6/c1-26(24(31)27-13-14-33-16-23(29)30)12-6-11-22(26)28-25(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-5,7-10,21-22H,6,11-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- Chave InChI: PSJZMNDHHSNZCJ-UHFFFAOYSA-N
- SMILES: O=C(C1(C)CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCOCC(=O)O
Propriedades Computadas
- Massa Exacta: 466.21038668g/mol
- Massa monoisotópica: 466.21038668g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 10
- Complexidade: 723
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 114Ų
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}ethoxy)acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1496154-100mg |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1496154-5.0g |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1496154-10.0g |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1496154-500mg |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1496154-1000mg |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1496154-50mg |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1496154-5000mg |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1496154-0.05g |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1496154-0.5g |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1496154-2.5g |
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}ethoxy)acetic acid |
2172112-08-0 | 2.5g |
$6602.0 | 2023-06-05 |
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}ethoxy)acetic acid Literatura Relacionada
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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